molecular formula C16H21ClN2O B4989316 N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide

N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide

Cat. No. B4989316
M. Wt: 292.80 g/mol
InChI Key: FWSKHDQHCLEYRV-UHFFFAOYSA-N
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Description

N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide, also known as ACBC, is a chemical compound that has been studied extensively for its potential applications in scientific research. ACBC belongs to a class of compounds called piperidinecarboxamides, which have been shown to have a variety of biological activities.

Scientific Research Applications

N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In pharmacology, this compound has been studied for its potential as a drug lead compound, with researchers exploring its activity against various disease targets. In medicinal chemistry, this compound has been used as a starting point for the development of new compounds with improved drug-like properties.

Mechanism of Action

The mechanism of action of N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide is not fully understood, but it is thought to involve the modulation of ion channel activity in the brain. Specifically, this compound has been shown to activate certain types of potassium channels, which can lead to hyperpolarization of neurons and a decrease in excitability. This could have implications for the treatment of neurological disorders such as epilepsy and chronic pain, which are characterized by abnormal neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of certain enzymes, and the activation of certain signaling pathways. In vitro studies have shown that this compound can inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. In vivo studies have shown that this compound can modulate the activity of ion channels in the brain, leading to changes in neuronal excitability and neurotransmitter release.

Advantages and Limitations for Lab Experiments

N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for certain ion channels and enzymes. However, there are also some limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.

Future Directions

There are several future directions for research on N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide and related compounds. One area of interest is the development of new compounds with improved drug-like properties, such as increased potency and selectivity, as well as reduced toxicity and side effects. Another area of interest is the exploration of the potential therapeutic applications of this compound and related compounds, particularly in the treatment of neurological disorders such as epilepsy and chronic pain. Finally, there is also interest in the use of this compound and related compounds as research tools for studying ion channel function and neurotransmitter release in the brain.
Conclusion
In conclusion, this compound is a chemical compound with a variety of potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound and related compounds for use in the treatment of neurological disorders and as research tools in neuroscience.

Synthesis Methods

The synthesis of N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide involves a series of chemical reactions using starting materials such as 3-chlorobenzylamine, allyl bromide, and piperidine-4-carboxylic acid. The process involves the formation of an amide bond between the piperidinecarboxylic acid and the 3-chlorobenzylamine, followed by the addition of an allyl group to the amine nitrogen. The final product is obtained after purification and characterization using various analytical techniques.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O/c1-2-8-18-16(20)14-6-9-19(10-7-14)12-13-4-3-5-15(17)11-13/h2-5,11,14H,1,6-10,12H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSKHDQHCLEYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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